Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate: is a complex organic compound featuring a thiophene ring substituted with various functional groups, including a trimethoxyphenyl moiety
Mechanism of Action
Target of Action
3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to target various proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various downstream effects . For instance, TMP-bearing compounds have shown to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation .
Biochemical Pathways
Based on the known targets of tmp-bearing compounds, it can be inferred that this compound may affect pathways involving the aforementioned targets .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylate with appropriate reagents to introduce the thioxo and amino groups. The trimethoxyphenyl group can be introduced through a subsequent reaction with 3,4,5-trimethoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The thioxo group can be reduced to a thioketone or thioalcohol.
Substitution: : The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Thioketones or thioalcohols.
Substitution: : Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the biological activity of thiophene derivatives.
Medicine: : Investigating potential therapeutic uses, such as anti-cancer properties.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound can be compared to other thiophene derivatives with similar functional groups. Some similar compounds include:
Thiophene-2-carboxylic acid
3,4,5-trimethoxybenzoic acid
Thiophene-2-carboxamide
Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate .
Properties
IUPAC Name |
methyl 3-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S2/c1-23-11-7-9(8-12(24-2)13(11)25-3)15(21)19-20-17(27)18-10-5-6-28-14(10)16(22)26-4/h5-8H,1-4H3,(H,19,21)(H2,18,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOFQAGKVDBMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.